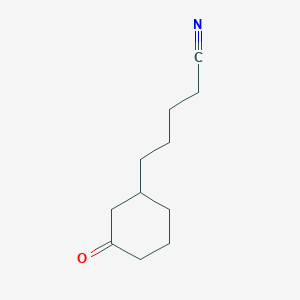

5-(3-Oxocyclohexyl)valeronitrile

描述

Contextualization within Organic Synthesis and Intermediate Chemistry

In the realm of organic synthesis, 5-(3-Oxocyclohexyl)valeronitrile serves as a valuable intermediate. Its utility stems from the presence of two distinct and reactive functional groups: a ketone and a nitrile. This bifunctionality allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. numberanalytics.com

The nitrile group (-C≡N) is a highly versatile functional group in organic chemistry. numberanalytics.com It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or can participate in nucleophilic addition reactions to form a variety of other derivatives. ebsco.com The ketone group (C=O) on the cyclohexyl ring is also a site for numerous reactions, including reduction to an alcohol, nucleophilic additions, and condensations. nih.gov The presence of both of these groups in one molecule allows for sequential or selective reactions, providing a pathway to complex molecular architectures that are relevant in medicinal chemistry and materials science. numberanalytics.comontosight.ai

Historical Perspective of Related Cyclohexanone (B45756) and Nitrile Derivatives in Chemical Synthesis

Historically, both cyclohexanone and nitrile derivatives have been pivotal in the advancement of chemical synthesis. Cyclohexanone itself is a key industrial chemical, primarily used as a precursor in the production of polymers like nylon. wikipedia.org Its derivatives are prevalent scaffolds in a multitude of bioactive compounds and are common intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.govontosight.ai The synthesis of functionalized cyclohexanone derivatives has been a significant area of research, with methods developed for their preparation through reactions like enolate addition, Michael addition, and the Diels-Alder reaction. acs.org

Nitriles have a long history in organic synthesis, valued for their ability to be readily converted into other functional groups such as carboxylic acids, amines, and ketones. numberanalytics.comebsco.com They are frequently used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other materials. numberanalytics.comnumberanalytics.com The cyano group's strong electron-withdrawing nature and its linear geometry influence the reactivity of adjacent parts of the molecule. ebsco.com The synthesis of nitriles can be achieved through various methods, including the nucleophilic substitution of alkyl halides with cyanide ions and the dehydration of amides. numberanalytics.comopenstax.org The combined legacy of these two classes of compounds underscores the potential of hybrid structures like this compound in contemporary synthetic chemistry.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its synthesis, reactivity, and potential applications as a chemical intermediate. A key objective is the development of efficient and stereoselective synthetic routes to the molecule. For instance, copper-catalyzed asymmetric C-C bond formation using organozinc reagents represents a potential approach to its synthesis.

Another significant area of research involves the exploration of its chemical reactivity. Studies would aim to selectively transform either the nitrile or the ketone functional group. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, while the ketone can be subjected to nucleophilic attack, for example, through Grignard reactions. openstax.org Understanding the chemoselectivity of these reactions is crucial for its application in multi-step syntheses.

Furthermore, research is directed towards leveraging this compound as a scaffold for the synthesis of novel compounds with potential biological activity. The nitrile and ketone moieties are present in many biologically active molecules, and thus, derivatives of this compound could be screened for various therapeutic properties. ontosight.ai The investigation into its spectroscopic properties, such as IR and NMR spectroscopy, is also essential for its characterization and for monitoring its transformations. Infrared spectroscopy would be expected to show characteristic stretches for the nitrile group around 2246 cm⁻¹ and for the ketone C=O group around 1705 cm⁻¹.

| Reaction Type | Functional Group Involved | Potential Products |

| Oxidation | Ketone | Dicarboxylic acid |

| Reduction | Nitrile | Primary amine |

| Reduction | Ketone | Alcohol |

| Hydrolysis | Nitrile | Carboxylic acid |

| Nucleophilic Addition | Ketone | Tertiary alcohol (with Grignard reagent) |

| Substitution | Nitrile | Various derivatives via nucleophilic substitution |

Structure

3D Structure

属性

IUPAC Name |

5-(3-oxocyclohexyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWVXXPXMAYLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642356 | |

| Record name | 5-(3-Oxocyclohexyl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-95-7 | |

| Record name | 3-Oxocyclohexanepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Oxocyclohexyl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Oxocyclohexyl Valeronitrile

Retrosynthetic Analysis of 5-(3-Oxocyclohexyl)valeronitrile

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, readily available starting materials. researchgate.net

Disconnection Approaches for the Carbon Skeleton of this compound

The carbon skeleton of this compound can be disconnected in several strategic ways. A primary disconnection can be made at the C-C bond between the cyclohexyl ring and the valeronitrile (B87234) side chain. This leads to a cyclohexyl-based synthon and a five-carbon nitrile-containing synthon.

A logical disconnection approach involves a Michael-type addition. Here, the target molecule is seen as the adduct of a nucleophilic enolate of a cyclohexanone (B45756) derivative and an electrophilic α,β-unsaturated nitrile. This retrosynthetic step simplifies the molecule into two key fragments.

Another significant disconnection strategy is the alkylation of a pre-formed cyclohexanone enolate with a suitable five-carbon electrophile containing a nitrile or a precursor to a nitrile group. This approach focuses on forming the key C-C bond via a nucleophilic substitution reaction.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a critical aspect of retrosynthesis, allowing for the conversion of one functional group into another. researchgate.net In the context of this compound synthesis, several FGIs can be envisioned.

A primary consideration is the introduction of the nitrile group. This can be achieved late in the synthesis from a corresponding primary alcohol or halide. For instance, a precursor alcohol, 5-(3-oxocyclohexyl)pentan-1-ol, could be converted to the nitrile via a two-step process involving tosylation followed by nucleophilic substitution with cyanide. Alternatively, a primary halide, such as 1-bromo-5-(3-oxocyclohexyl)pentane, could be directly converted to the target nitrile using a cyanide salt.

The ketone functionality on the cyclohexyl ring also offers opportunities for FGI. For example, the synthesis could proceed through a precursor with a protected ketone, such as a ketal, which is deprotected in the final step. This strategy is often employed to prevent unwanted side reactions at the ketone during other synthetic transformations.

Classical Synthesis Routes to this compound

Classical synthetic methods provide robust and well-established pathways to complex molecules like this compound.

Multi-Step Synthetic Sequences Employing Key Precursors

A plausible multi-step synthesis could commence with the Michael addition of a simple cyclic ketone, such as 1,3-cyclohexanedione, to an α,β-unsaturated nitrile like acrylonitrile. The resulting adduct can then undergo a series of transformations, including reduction and functional group manipulations, to afford the target molecule.

Another classical approach involves the Robinson annulation, a powerful ring-forming reaction. researchgate.netacs.org While not directly forming the target molecule in one step, a modified Robinson annulation could be employed to construct a substituted cyclohexenone ring system, which can then be further elaborated to introduce the valeronitrile side chain.

A key precursor that could be utilized is 3-chlorocyclohexanone. This could be reacted with a suitable organometallic reagent derived from a protected 5-halovaleronitrile, followed by deprotection and oxidation to yield the final product.

Directed Alkylation and Acylation Strategies in the Synthesis of this compound

The direct alkylation of cyclohexanone is a fundamental strategy. The formation of the enolate of cyclohexanone, typically using a strong base like lithium diisopropylamide (LDA), followed by reaction with a 5-halovaleronitrile (e.g., 5-bromovaleronitrile) represents a direct route to the carbon skeleton. However, controlling the regioselectivity of the alkylation (C2 vs. C2 and C6) can be a challenge. The use of kinetic versus thermodynamic control conditions can influence the outcome. acs.org

Acylation strategies can also be employed. For instance, a cyclohexanone enolate can be acylated with a derivative of a five-carbon dicarboxylic acid, followed by a series of reduction and functional group transformations to generate the valeronitrile side chain.

Modern Approaches in the Synthesis of this compound

Modern synthetic chemistry offers more efficient and selective methods. Organocatalysis, for example, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. A potential modern approach could involve the organocatalytic Michael addition of a ketone to an α,β-unsaturated nitrile, which could potentially establish the stereochemistry at the C3 position of the cyclohexyl ring.

Furthermore, transition-metal-catalyzed cross-coupling reactions could be employed. For instance, a Suzuki or Negishi coupling of a cyclohexenyl triflate with an organoboron or organozinc reagent containing the five-carbon nitrile chain could be a viable strategy. Subsequent reduction of the double bond would yield the target compound.

Below is a table summarizing potential synthetic precursors and their corresponding reaction types for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| Cyclohexanone | 5-Bromovaleronitrile | Alkylation | This compound |

| 1,3-Cyclohexanedione | Acrylonitrile | Michael Addition | Intermediate for further elaboration |

| 3-Chlorocyclohexanone | Organometallic reagent of protected 5-halovaleronitrile | Nucleophilic Addition | Intermediate for further elaboration |

| Cyclohexenone | Malononitrile | Michael Addition/Decarboxylation | Intermediate for further elaboration |

Catalytic Methods for Carbon-Carbon and Carbon-Nitrogen Bond Formation in this compound Synthesis

The construction of this compound involves the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Catalytic methods are paramount in modern organic synthesis for achieving high efficiency, selectivity, and functional group tolerance.

Carbon-Carbon Bond Formation: The primary C-C bond formation in a plausible synthesis would link the valeronitrile side chain to the cyclohexanone ring. Transition-metal catalysis offers powerful tools for such transformations. For instance, a conjugate addition (Michael addition) of a nitrile-stabilized carbanion to cyclohexenone is a classic and effective strategy. While traditionally performed with stoichiometric bases, catalytic variants enhance control and reduce waste.

Alternatively, modern cross-coupling reactions could be envisioned. Nickel-catalyzed cyanation of alkyl electrophiles using zinc cyanide (Zn(CN)₂) is an effective method for introducing the nitrile group. organic-chemistry.org A synthetic route could involve a precursor like 5-(3-oxocyclohexyl)pentyl mesylate, which could then undergo a nickel-catalyzed cyanation to yield the final product. organic-chemistry.org Similarly, palladium-catalyzed α-arylation or alkylation of nitriles represents another advanced C-C bond-forming strategy, though less direct for this specific target. organic-chemistry.org

Carbon-Nitrogen Bond Formation: While the target molecule contains a nitrile (C≡N), the discussion of C-N bond formation is crucial as it represents the introduction of the nitrogen atom into the molecule. The development of new catalytic processes for creating C-N bonds is a significant area of research. nih.gov Traditional methods often rely on highly toxic cyanide salts like NaCN or KCN. researchgate.net Modern approaches focus on safer cyanide sources, such as K₄[Fe(CN)₆], which is less toxic and more stable. researchgate.net

Catalytic methods can also involve the direct conversion of other functional groups to nitriles. For example, copper-catalyzed aerobic oxidative cleavage of C=C bonds in the presence of an ammonia (B1221849) source can produce nitriles. researchgate.net A hypothetical precursor like an appropriately substituted styrene (B11656) derivative could potentially be converted to the nitrile moiety using such a method.

Below is a table summarizing potential catalytic approaches for nitrile synthesis relevant to the target compound.

Table 1: Catalytic Systems for Nitrile Synthesis

| Catalyst System | Reaction Type | Substrate Type | Advantages |

|---|---|---|---|

| Nickel/Zn(CN)₂ | Deaminative or Alkyl Cyanation | Primary Alkyl Amines or Mesylates | Good functional group tolerance, converts readily available starting materials. organic-chemistry.org |

| Copper/Ammonia Source | Aerobic Oxidation | Alkenes, Alcohols, Epoxides | Utilizes air as an oxidant, can directly convert common functional groups. researchgate.netresearchgate.net |

| Palladium/Ligand | α-Alkylation of Nitriles | Nitriles and Alcohols | Forms C-C bonds directly at the α-position of a nitrile. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. nih.govsemanticscholar.org This involves designing reactions that are safer, more efficient, and produce less waste.

Prevention: It is better to prevent waste than to treat it. This principle favors high-yield reactions with minimal byproducts. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. Catalytic hydrogenations or addition reactions have higher atom economies than substitution or elimination reactions. semanticscholar.org

Less Hazardous Chemical Syntheses: This principle encourages the use of substances with little to no toxicity. For instance, replacing highly toxic cyanide sources like NaCN with the less toxic K₄[Fe(CN)₆] aligns with this goal. researchgate.netsemanticscholar.org

Designing Safer Chemicals: The final product should be designed to minimize toxicity while maintaining function.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. skpharmteco.com Solvent-free reactions are ideal. organic-chemistry.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Starting materials should be derived from renewable resources (e.g., biomass) rather than depleting fossil fuels. researchgate.net

Reduce Derivatives: Unnecessary steps like protection and deprotection should be avoided as they generate waste. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. researchgate.net

Design for Degradation: Chemical products should be designed to break down into harmless substances after use.

Real-Time Analysis for Pollution Prevention: In-process monitoring can prevent the formation of hazardous byproducts. nih.gov

Inherently Safer Chemistry for Accident Prevention: The substances and forms of substances used should be chosen to minimize the potential for accidents. nih.gov

The following table illustrates the application of these principles to a hypothetical synthesis.

Table 3: Application of Green Chemistry Principles

| Principle | Application to Synthesis of this compound |

|---|---|

| Catalysis | Use a recyclable transition metal catalyst instead of a stoichiometric base for the key C-C bond-forming step. researchgate.net |

| Safer Solvents | Replace chlorinated solvents (e.g., CH₂Cl₂) or polar aprotic solvents (e.g., DMF) with greener alternatives like 2-MeTHF, ethanol (B145695), or water. skpharmteco.com |

| Atom Economy | Design a synthesis based on an addition reaction (e.g., Michael addition) which has 100% theoretical atom economy. |

| Less Hazardous Reagents | Use a less toxic cyanation reagent such as K₄[Fe(CN)₆] instead of KCN or TMSCN. researchgate.net |

| Energy Efficiency | Employ a catalyst that operates efficiently at room temperature, avoiding the need for heating or cooling. nih.gov |

Optimization of Synthetic Yields and Purity for this compound

Maximizing the yield and purity of the target compound is crucial for both laboratory-scale research and potential industrial production. This is achieved through careful optimization of reaction conditions and the use of effective purification techniques.

Reaction Condition Optimization for this compound Preparation

The optimization of a chemical reaction involves systematically varying parameters to find the conditions that provide the best outcome. For a hypothetical synthesis of this compound via a catalytic Michael addition, key parameters to optimize would include:

Catalyst Loading: The amount of catalyst used can impact reaction rate and cost. Too little may result in a slow or incomplete reaction, while too much is wasteful.

Temperature: Reaction rates are temperature-dependent. However, higher temperatures can also lead to the formation of undesired byproducts or decomposition of the product.

Solvent: The choice of solvent can affect reactant solubility, catalyst activity, and reaction pathway.

Concentration: The concentration of reactants can influence the reaction rate and the relative rates of desired versus undesired pathways.

Reaction Time: Monitoring the reaction over time is necessary to determine the point at which the maximum yield of the product is formed before significant byproduct formation occurs.

A design of experiments (DoE) approach can be used to efficiently explore the effects of these variables and their interactions. The table below shows a hypothetical optimization study.

Table 4: Hypothetical Optimization of a Catalytic Synthesis

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 25 | Toluene | 45 |

| 2 | 5 | 25 | Toluene | 78 |

| 3 | 10 | 25 | Toluene | 80 |

| 4 | 5 | 0 | Toluene | 65 |

| 5 | 5 | 50 | Toluene | 75 (with byproducts) |

| 6 | 5 | 25 | THF | 85 |

From this hypothetical data, a 5 mol% catalyst loading in THF at 25°C provides the optimal yield.

Purification Techniques for this compound

After the reaction is complete, the crude product mixture must be purified to isolate this compound from unreacted starting materials, catalyst residues, and byproducts. The choice of technique depends on the physical properties of the compound and its impurities.

Liquid-Liquid Extraction: An initial workup step often involves extraction to separate the organic product from inorganic salts (e.g., catalyst residues) and water-soluble impurities.

Column Chromatography: This is a highly versatile and common technique for purifying organic compounds. A silica (B1680970) gel column is typically used, with a solvent system (eluent) of varying polarity chosen to separate the components of the mixture. The polarity of this compound, with its ketone and nitrile groups, makes it well-suited for purification via silica gel chromatography.

Distillation: If the compound is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, especially on a larger scale. This avoids the high temperatures that might cause decomposition.

Crystallization: If the compound is a solid at room temperature and a suitable solvent can be found in which it has high solubility at high temperatures and low solubility at low temperatures, crystallization can be an excellent method for achieving high purity.

The following table compares these common purification techniques.

Table 5: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel). | Highly versatile, can separate complex mixtures and closely related compounds. | Can be slow, requires large volumes of solvent, may be difficult to scale up. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Good for large quantities, solvent-free, can be very efficient. | Requires thermal stability of the compound, not effective for separating compounds with similar boiling points. |

| Crystallization | Separation based on differences in solubility with temperature. | Can yield very high purity material, relatively inexpensive on a large scale. | Requires the compound to be a solid, finding a suitable solvent can be challenging, yield loss in the mother liquor. |

Chemical Reactivity and Transformations of 5 3 Oxocyclohexyl Valeronitrile

Reactivity of the Nitrile Functional Group in 5-(3-Oxocyclohexyl)valeronitrile

The nitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Reactions and Derivatives

The hydrolysis of the nitrile group in this compound can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, typically by heating with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid, the nitrile group is hydrolyzed to a carboxylic acid. libretexts.orglibretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Product: 5-(3-Oxocyclohexyl)valeric acid

Byproduct: Ammonium salt (e.g., NH₄Cl if HCl is used)

C₁₁H₁₇NO + 2H₂O + H⁺ → C₁₁H₁₈O₃ + NH₄⁺

Base-Catalyzed Hydrolysis:

When heated with an aqueous solution of a strong base, such as sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt. libretexts.orglibretexts.org Ammonia (B1221849) gas is typically evolved during this reaction. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Intermediate Product: Sodium 5-(3-oxocyclohexyl)valerate

Final Product (after acidification): 5-(3-Oxocyclohexyl)valeric acid

Byproduct: Ammonia (NH₃)

The reaction can be stopped at the amide stage under milder basic conditions. youtube.com

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by a workup step.

Product: 5-(3-Oxocyclohexyl)pentan-1-amine

The general reaction is:

C₁₁H₁₇NO + 4[H] → C₁₁H₂₃N

Other reducing agents, such as catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel or platinum), can also be employed for this transformation.

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This provides a route to synthesize ketones with a new carbon-carbon bond.

Reactivity of the Cyclohexanone (B45756) Moiety in this compound

The cyclohexanone ring contains a carbonyl group and alpha-protons, both of which are sites of reactivity.

Carbonyl Reactivity: Enamine and Enol Ether Formation

The carbonyl group of the cyclohexanone moiety can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

Enamine Formation:

This compound can react with a secondary amine (e.g., pyrrolidine, morpholine) in the presence of an acid catalyst to form an enamine. This reaction involves the initial formation of a hemiaminal, followed by dehydration. Enamines are useful synthetic intermediates.

Enol Ether Formation:

Enol ethers can be formed by treating the ketone with an alcohol in the presence of an acid catalyst. A more common method for preparing silyl (B83357) enol ethers involves reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) or a stronger, sterically hindered base like lithium diisopropylamide (LDA). The choice of base and reaction conditions can influence the regioselectivity of enol ether formation.

Alpha-Proton Reactivity: Aldol (B89426) Condensations and Alkylations

The protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol Condensations:

The enolate of this compound can react with another molecule of an aldehyde or ketone (including itself in a self-condensation) in an aldol addition reaction. The initial product is a β-hydroxy ketone, which can sometimes dehydrate upon heating or under acidic or basic conditions to form an α,β-unsaturated ketone (an aldol condensation product).

Alkylations:

The enolate can also be alkylated by reacting it with an alkyl halide. This reaction forms a new carbon-carbon bond at the alpha-position to the carbonyl group. To avoid competing reactions, a strong, non-nucleophilic base like LDA is often used to generate the enolate quantitatively before adding the alkylating agent.

Reduction and Oxidation of the Ketone Functionality

The ketone group in this compound is susceptible to both reduction and oxidation reactions, providing pathways to corresponding alcohols and dicarboxylic acids, respectively.

The reduction of the cyclohexanone moiety to a cyclohexanol (B46403) can be achieved using various reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgwikipedia.org This reagent is known for its chemoselectivity, capable of reducing aldehydes and ketones in the presence of less reactive functional groups such as nitriles. rsc.orgmasterorganicchemistry.comchemguide.co.uk The reaction typically proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. chemguide.co.ukrsc.orglibretexts.orgyoutube.com The use of NaBH₄ is advantageous due to its stability in protic solvents like ethanol (B145695) or methanol (B129727) under controlled conditions. chemguide.co.ukrsc.org Catalytic hydrogenation, employing catalysts such as manganese pincer complexes, also presents a viable method for the reduction of ketones. researchgate.netnih.govnih.govmdpi.com

Conversely, the ketone functionality can undergo oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under basic conditions, can cleave the cyclohexyl ring to form a dicarboxylic acid. masterorganicchemistry.comorganic-chemistry.org This oxidative cleavage would result in the formation of a derivative of adipic acid, with the valeronitrile (B87234) chain attached. Another significant oxidation reaction is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester). wikipedia.orglibretexts.org This reaction can be carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. libretexts.orgorganic-chemistry.org In the case of this compound, this would lead to the formation of a seven-membered lactone ring.

| Transformation | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Reduction | This compound | Sodium Borohydride (NaBH₄) | 5-(3-Hydroxycyclohexyl)valeronitrile |

| Oxidative Cleavage | This compound | Potassium Permanganate (KMnO₄) | 4-(4-Cyanobutyl)adipic acid |

| Baeyer-Villiger Oxidation | This compound | m-Chloroperoxybenzoic acid (m-CPBA) | 6-(4-Cyanobutyl)oxepan-2-one |

Intermolecular and Intramolecular Reactions Involving this compound

The presence of both a ketone and a nitrile group within the same molecule opens up possibilities for various intermolecular and intramolecular reactions, leading to the formation of complex cyclic and heterocyclic structures.

The dual functionality of this compound makes it an ideal precursor for a range of cyclization reactions. One notable example is the synthesis of pyrimidine (B1678525) derivatives. Research has shown that ketones can react with nitriles in the presence of a copper catalyst and a base to form substituted pyrimidines. researchgate.netnih.govmdpi.comorganic-chemistry.org This reaction proceeds through a [2+2+2] cycloaddition strategy, where the nitrile acts as an electrophile. mdpi.com In the context of this compound, it could potentially undergo an intermolecular reaction with another nitrile-containing compound or even a self-condensation under specific conditions to form complex pyrimidine structures.

Furthermore, γ-keto nitriles are known to be valuable intermediates for the synthesis of chiral γ-lactones through a biocatalytic reduction of the ketone followed by hydrolysis of the nitrile and subsequent intramolecular cyclization. While this compound is a δ-keto nitrile, analogous intramolecular cyclization pathways could be envisioned under appropriate conditions, potentially leading to the formation of fused ring systems. Palladium-catalyzed cyclization of unsaturated nitriles is also a known synthetic strategy for creating cyclic ketones. rsc.org

| Reaction Type | Reactant(s) | Key Reagents/Catalysts | Potential Product Type |

|---|---|---|---|

| Intermolecular Cyclization | This compound and an external nitrile | Copper Catalyst, Base | Substituted Pyrimidine |

| Intramolecular Cyclization (hypothetical) | This compound | Acid/Base catalysis post-reduction | Fused Lactam or other bicyclic systems |

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing palladium catalysts. wikipedia.orgsigmaaldrich.comacs.org The ketone and nitrile functionalities in this compound, or derivatives thereof, could potentially participate in or influence such reactions.

For instance, the cyclohexanone moiety could be converted to a vinyl triflate, a common substrate for Suzuki and Heck couplings. The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate. organic-chemistry.orgwikipedia.org A vinyl triflate derived from this compound could be coupled with an arylboronic acid to introduce an aryl group onto the cyclohexene (B86901) ring. The Heck reaction, on the other hand, couples an unsaturated halide or triflate with an alkene. nih.govwikipedia.orgorganic-chemistry.org

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another relevant transformation. wikipedia.orglibretexts.orgyoutube.com Again, conversion of the ketone to a vinyl halide or triflate would provide a handle for this reaction, allowing for the introduction of an alkynyl substituent. While direct cross-coupling of the C-C bond adjacent to the ketone is also a known transformation for some ketones, its applicability to this compound would require specific investigation. nih.govacs.org

| Reaction Name | Potential Substrate Derivative | Coupling Partner | Potential Product Feature |

|---|---|---|---|

| Suzuki Coupling | 5-(3-Triflyloxycyclohex-2-enyl)valeronitrile | Arylboronic acid | Aryl-substituted cyclohexene ring |

| Heck Reaction | 5-(3-Iodocyclohex-2-enyl)valeronitrile | Alkene | Alkenyl-substituted cyclohexene ring |

| Sonogashira Coupling | 5-(3-Bromocyclohex-2-enyl)valeronitrile | Terminal alkyne | Alkynyl-substituted cyclohexene ring |

Reaction Mechanisms and Kinetic Studies of this compound Transformations

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

The mechanism of ketone reduction by sodium borohydride involves the nucleophilic attack of a hydride ion on the carbonyl carbon. chemguide.co.uklibretexts.org This is generally the rate-determining step. The presence of the nitrile group is not expected to significantly alter this fundamental mechanism, although it might have a minor electronic effect on the reactivity of the ketone.

The Baeyer-Villiger oxidation proceeds through the Criegee intermediate, formed by the addition of the peroxyacid to the ketone. wikipedia.orgorganic-chemistry.org The subsequent migration of one of the α-carbons determines the regioselectivity of the reaction. Kinetic studies of the Baeyer-Villiger oxidation of substituted cyclohexanones have shown that the migratory aptitude is influenced by stereoelectronic factors. rsc.orgnih.gov The conformation of the cyclohexyl ring and the electronic nature of the substituents play a key role in determining the reaction rate and the major product.

In the copper-catalyzed synthesis of pyrimidines from ketones and nitriles, mechanistic studies suggest the formation of an enaminone intermediate. researchgate.netorganic-chemistry.org The copper catalyst is believed to be essential for the conversion of the ketone to this intermediate. The reaction then proceeds through a series of C-C and C-N bond formations.

Spectroscopic Characterization Methodologies for 5 3 Oxocyclohexyl Valeronitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-(3-Oxocyclohexyl)valeronitrile

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, the precise connectivity and environment of each atom can be determined.

1H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of this compound, the protons on the cyclohexanone (B45756) ring are expected to show complex multiplets in the range of approximately δ 1.36–2.51 ppm. Specifically, the methylene (B1212753) protons adjacent to the carbonyl group (ketone-adjacent CH₂) would likely appear further downfield, around δ 2.5–2.8 ppm, due to the electron-withdrawing effect of the oxygen atom. The protons on the valeronitrile (B87234) side chain would also exhibit characteristic signals. The protons of the methylene group alpha to the nitrile (C≡N) group are anticipated to resonate in a distinct region of the spectrum.

13C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key signal in the spectrum of this compound is the resonance of the carbonyl carbon of the cyclohexanone ring, which is expected to appear at a significantly downfield chemical shift, around δ 211.9 ppm. The carbon of the nitrile group (C≡N) will also have a characteristic chemical shift. The remaining carbon atoms of the cyclohexyl ring and the valeronitrile chain will produce a series of signals in the aliphatic region of the spectrum. For comparison, in the simpler molecule valeronitrile, the carbon atoms of the butyl chain and the nitrile carbon show distinct resonances. contaminantdb.cachemicalbook.com

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation of this compound

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons within the cyclohexyl ring and the valeronitrile chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of the proton attached to each carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing the connection between the valeronitrile chain and the cyclohexanone ring.

Infrared (IR) Spectroscopy of this compound

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Vibrational Analysis of Nitrile and Ketone Functional Groups

The two key functional groups in this compound, the nitrile and the ketone, have characteristic vibrational frequencies. The nitrile (C≡N) group typically exhibits a stretching vibration in the region of 2200-2300 cm⁻¹. The exact position of this band can be influenced by the local electrostatic environment and hydrogen bonding. nih.govacs.orgacs.org The carbonyl (C=O) group of the ketone shows a strong absorption band in the range of 1650-1750 cm⁻¹. libretexts.org The position of this band can also be affected by the molecular structure.

Characteristic Absorption Bands for this compound

The IR spectrum of this compound is expected to display a combination of the characteristic absorption bands for its constituent parts. A notable peak for the nitrile (C≡N) stretch is anticipated around 2240 cm⁻¹. The carbonyl (C=O) stretch from the cyclohexanone ring is expected to appear at approximately 1700 cm⁻¹. For comparison, the IR spectrum of valeronitrile shows a characteristic nitrile peak. chemicalbook.comnist.gov The presence of these two distinct absorption bands in the IR spectrum is a strong indicator of the presence of both the nitrile and ketone functional groups within the molecule.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl Methylene Groups | 1.36–2.51 |

| Ketone-Adjacent CH₂ | 2.5–2.8 |

Data is based on typical ranges for similar structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~211.9 |

| Nitrile Carbon (C≡N) | Characteristic Shift |

| Cyclohexyl and Valeronitrile Carbons | Aliphatic Region |

Data for the carbonyl carbon is based on a reported value.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | ~2240 |

| Ketone (C=O) | Stretch | ~1700 |

Data is based on reported values for similar compounds.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₇NO, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the molecular formula with a high degree of confidence.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Theoretical Monoisotopic Mass | 179.1310 u |

| Calculated Average Mass | 179.26 g/mol |

This table presents the theoretical mass values for this compound.

Fragmentation Patterns and Mechanisms for this compound

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the functional groups and the bonds connecting the side chain to the cyclohexane (B81311) ring.

Predicted Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can lead to the loss of an alkyl radical or the valeronitrile side chain.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo characteristic fragmentation, leading to the loss of small neutral molecules like ethene.

Cleavage at the Nitrile Group: The C-C bond adjacent to the nitrile group can cleave, although this is generally less favorable than cleavage at the ketone.

| Predicted Fragment (m/z) | Possible Structure/Origin |

| 179 | Molecular ion [M]⁺• |

| 150 | Loss of ethyl group from the side chain |

| 122 | Cleavage of the bond between the ring and the side chain |

| 98 | Cyclohexanone fragment |

| 83 | Valeronitrile fragment |

| 55 | Common fragment from cyclic systems |

This table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for this compound in an EI-mass spectrum.

Other Spectroscopic and Analytical Techniques for this compound

Beyond mass spectrometry, other techniques provide complementary information about the electronic structure, solid-state arrangement, and purity of the compound.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The carbonyl group of the cyclohexanone moiety in this compound is the primary chromophore. It is expected to exhibit a weak n → π* transition at a longer wavelength (around 280-300 nm) and a stronger π → π* transition at a shorter wavelength (below 200 nm). The exact position and intensity of these absorptions can be influenced by the solvent polarity. The nitrile group has a very weak absorption in the far UV region and typically does not interfere with the ketone absorptions.

| Electronic Transition | Expected Wavelength (λmax) | Relative Intensity |

| n → π | ~280-300 nm | Weak |

| π → π | <200 nm | Strong |

This table summarizes the expected UV-Vis absorption characteristics for this compound based on its functional groups.

X-ray Crystallography for Solid-State Structure of this compound (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would reveal the conformation of the cyclohexane ring (typically a chair conformation) and the spatial relationship between the ketone and nitrile functionalities. As of the current literature survey, no public crystal structure data for this specific compound is available.

Chromatographic Techniques for Purity Assessment (GC, HPLC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for the analysis of this compound. A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would be appropriate for separation. A flame ionization detector (FID) would provide a response proportional to the amount of substance, allowing for purity determination by area percentage. youtube.com GC coupled with mass spectrometry (GC-MS) would provide both separation and identification of any impurities. dss.go.thresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. waters.com For a compound with a ketone functionality, reversed-phase HPLC using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common approach. auroraprosci.comnih.govresearchgate.net Detection would typically be performed using a UV detector set at the λmax of the carbonyl chromophore. auroraprosci.com

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

| GC | Polydimethylsiloxane (e.g., DB-1) | Helium or Nitrogen | FID or MS |

| HPLC | Octadecylsilane (C18) | Acetonitrile/Water or Methanol/Water | UV-Vis or MS |

This table provides an overview of typical chromatographic conditions for the analysis of this compound.

Computational and Theoretical Studies of 5 3 Oxocyclohexyl Valeronitrile

Quantum Chemical Calculations for 5-(3-Oxocyclohexyl)valeronitrile

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the intrinsic properties of a molecule governed by its electronic structure. For this compound, these calculations can elucidate everything from bond lengths and angles to electronic charge distribution and orbital energies.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. psu.edu DFT calculations are used to determine the most stable (ground-state) geometry of this compound by minimizing the energy of the system. Functionals such as B3LYP, combined with a suitable basis set like 6-31G(d), are commonly employed for geometry optimization and thermodynamic analysis of molecules containing cyclohexanone (B45756) moieties. acs.orgresearchgate.net

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. The distribution of electron density reveals the polar regions of the molecule, highlighting the electronegative oxygen of the ketone and the nitrogen of the nitrile group. This information is critical for understanding intermolecular interactions. Furthermore, the calculation of the molecular electrostatic potential (MEP) map would visually represent the regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Lowest Energy Conformer of this compound

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C=O (Ketone) | 1.22 Å |

| Bond Length | C≡N (Nitrile) | 1.16 Å |

| Bond Length | C-C (Cyclohexane) | 1.54 Å |

| Bond Angle | O=C-C (Cyclohexane) | 121.5° |

| Dihedral Angle | C-C-C-C (Cyclohexane Ring) | 55.8° |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. aps.orgaps.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate energy calculations and descriptions of molecular orbitals.

For this compound, ab initio calculations would be used to determine precise energies for different conformers. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For a molecule like this, the HOMO is likely to be localized around the ketone's oxygen atom, while the LUMO may be associated with the C=O and C≡N pi systems.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties for this compound

| Property | Method | Calculated Value (Hartrees) | Calculated Value (eV) |

| Total Energy | MP2/6-311+G(d,p) | -633.4567 | -17237.29 |

| HOMO Energy | MP2/6-311+G(d,p) | -0.2541 | -6.91 |

| LUMO Energy | MP2/6-311+G(d,p) | 0.0876 | 2.38 |

| HOMO-LUMO Gap | - | 0.3417 | 9.29 |

Conformational Analysis of this compound

The flexibility of the cyclohexane (B81311) ring and the rotatable single bonds in the valeronitrile (B87234) side chain mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these structures and understand the energetic barriers between them.

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable form. wikipedia.org The key factor in determining the stability of a substituted cyclohexane is the position of the substituent, which can be either axial or equatorial. libretexts.org For this compound, the bulky valeronitrile side chain will strongly prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. wikipedia.orglibretexts.org

Computational methods can systematically rotate the bonds of the side chain and perform energy calculations for each resulting geometry. This process, known as a potential energy surface (PES) scan, identifies all the local energy minima, which correspond to stable conformers. The results allow for the construction of an energy landscape, showing the relative energies of all conformers and the transition states that connect them. The global minimum on this surface represents the most populated conformation at equilibrium.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer ID | Cyclohexane Ring Conformation | Side Chain Position | Relative Energy (kJ/mol) |

| 1 (Global Minimum) | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 22.5 |

| 3 | Twist-Boat | Equatorial | 25.1 |

| 4 | Twist-Boat | Axial | 45.8 |

The relative stability of different conformers is governed by a combination of intramolecular interactions and strain. In this compound, the primary source of strain in less stable conformers is steric repulsion. When the valeronitrile substituent is in the axial position, it experiences significant 1,3-diaxial interactions with the axial hydrogens on the same side of the cyclohexane ring. libretexts.org This steric clash increases the molecule's potential energy, making the axial conformation highly unfavorable.

Further analysis involves examining torsional strain (strain due to eclipsing bonds) and angle strain (deviation from ideal bond angles). While the chair conformation of cyclohexane minimizes both, other conformations like the boat or twist-boat have higher torsional and angle strain. wikipedia.org Computational software can partition the total energy of a conformer into these different strain components, providing a quantitative understanding of the factors that destabilize certain geometries.

Prediction of Spectroscopic Parameters for this compound

A significant application of computational chemistry is the prediction of spectroscopic data. acs.org By calculating the response of a molecule's optimized geometry to external fields or energetic perturbations, spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be simulated.

These predicted spectra are invaluable for several reasons. They can aid in the interpretation of experimentally obtained spectra, helping to assign specific signals to particular atoms or vibrational modes. numberanalytics.com Furthermore, in the absence of experimental data, predicted spectra provide a theoretical characterization of the molecule.

DFT methods are particularly well-suited for predicting both NMR and IR spectra. numberanalytics.comnih.govacs.org For NMR, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate the isotropic magnetic shielding constants for each nucleus. nih.govacs.org These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org For IR spectroscopy, a frequency calculation is performed on the optimized geometry. numberanalytics.com This calculation yields the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations. arxiv.orgarxiv.org

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 210.5 |

| C≡N (Nitrile) | 119.8 |

| CH (α to C=O) | 48.2 |

| CH (β to C=O) | 30.1 |

| CH₂ (Nitrile side chain) | 25-35 |

Table 5: Hypothetical Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Ketone | 1718 |

| C≡N Stretch | Nitrile | 2245 |

| C-H Stretch (sp³) | Alkane | 2850-2960 |

| CH₂ Bend | Alkane | 1450-1465 |

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, through computational methods is a standard practice in chemical research. These calculations, often employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G(d,p), provide valuable insights into the molecular structure and electronic environment of a compound. However, specific theoretical NMR data for this compound, including predicted ¹H and ¹³C chemical shifts and spin-spin coupling constants, have not been reported in published studies.

Without experimental or calculated data, a detailed table of theoretical NMR chemical shifts and coupling constants for this compound cannot be compiled.

Vibrational Frequency Calculations and IR Spectral Predictions

Computational vibrational analysis is instrumental in predicting the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies, researchers can assign absorption bands to specific molecular motions, such as stretching, bending, and torsional modes. These calculations are typically performed using methods like DFT. For this compound, such a detailed computational analysis, which would predict the wavenumbers and intensities of its characteristic IR absorption bands, is not available in the current body of scientific literature.

Therefore, a data table detailing the predicted vibrational frequencies and their corresponding assignments for the functional groups present in this compound, such as the C≡N stretch of the nitrile group and the C=O stretch of the cyclohexanone ring, cannot be provided.

Reaction Mechanism Elucidation using Computational Methods for this compound

The elucidation of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction, identifying transition states, and calculating energy barriers. This provides a molecular-level understanding of how a reaction proceeds.

Transition State Characterization for Key Reactions

The characterization of transition states is a critical component of mechanistic studies. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent transformations, no computational studies detailing the geometry, vibrational frequencies, and electronic structure of the relevant transition states have been published.

Energy Barriers and Reaction Pathways

The calculation of energy barriers (activation energies) and the mapping of reaction pathways are essential for understanding reaction kinetics and selectivity. Computational methods allow for the determination of the energetic favorability of different potential reaction routes. In the case of this compound, there is no available research that computationally explores the energy profiles of its formation or reactions, meaning that data on activation energies and the thermodynamics of potential pathways are currently unavailable.

Applications of 5 3 Oxocyclohexyl Valeronitrile As a Synthetic Building Block and Intermediate

Role of 5-(3-Oxocyclohexyl)valeronitrile in Complex Molecule Synthesis

The strategic placement of a reactive ketone and a nitrile moiety within the same molecule renders this compound a valuable precursor in the assembly of intricate molecular structures. The differential reactivity of these functional groups allows for a stepwise and controlled elaboration of the carbon skeleton, making it an attractive starting material for the synthesis of a wide array of organic compounds.

Utilization in Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of named natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. The cyclohexanone (B45756) ring is a common feature in terpenoids and steroids, and the valeronitrile (B87234) side chain offers a flexible handle for the introduction of various nitrogen-containing heterocycles or can be hydrolyzed to the corresponding carboxylic acid, a common functional group in many natural products. Synthetic chemists can, in principle, leverage this compound as a key fragment in a convergent synthesis, where different parts of a target molecule are synthesized independently before being joined together.

Precursor to Designed Organic Frameworks

The development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a rapidly growing area of materials science. These porous materials have potential applications in gas storage, catalysis, and separations. The synthesis of the organic linkers used to construct these frameworks often requires bifunctional molecules that can be extended in a predictable and rigid manner. This compound, after suitable modification, could serve as a precursor to such linkers. For instance, the ketone could be converted to a more rigid aromatic ring system, and the nitrile group could be transformed into a carboxylic acid or an amine, which are common coordinating groups for metal ions in MOFs or connecting points in COFs.

Derivatization of this compound for Specific Research Purposes

The true synthetic power of this compound lies in its potential for a wide range of chemical transformations, allowing researchers to tailor its structure to meet the specific demands of a particular synthetic target or research objective.

Synthesis of Analogues with Modified Functional Groups

The ketone and nitrile functionalities of this compound can be independently or concurrently modified to generate a library of analogues. The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to introduce a nitrogen-containing substituent, or reaction with Grignard reagents to install new carbon-carbon bonds. The nitrile group is also highly versatile; it can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents to form ketones. This ability to readily access a diverse set of derivatives makes it a valuable starting material for medicinal chemistry programs aimed at exploring structure-activity relationships.

| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group |

| Ketone Reduction | NaBH₄, MeOH | Secondary Alcohol |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary or Tertiary Amine |

| Grignard Reaction | R-MgBr, Et₂O | Tertiary Alcohol |

| Nitrile Reduction | LiAlH₄, Et₂O | Primary Amine |

| Nitrile Hydrolysis | H₂SO₄, H₂O, heat | Carboxylic Acid |

Incorporation into Chiral Scaffolds

The creation of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound, being a prochiral molecule, can be used as a starting material for the synthesis of chiral scaffolds. Asymmetric reduction of the ketone can lead to the formation of a chiral alcohol, which can then be used to direct the stereochemistry of subsequent reactions. Alternatively, the cyclohexanone ring can be resolved into its separate enantiomers through classical resolution techniques or by using chiral catalysts. These chiral building blocks are invaluable for the synthesis of single-enantiomer drugs and other biologically active molecules.

Industrial Relevance of this compound as an Intermediate

In an industrial setting, the value of a chemical intermediate is determined by its cost, availability, and the efficiency with which it can be converted into high-value products. While specific large-scale industrial applications of this compound are not widely publicized, its structural features suggest its potential utility as an intermediate in the synthesis of various commercial products, including pharmaceuticals, agrochemicals, and specialty polymers. The straightforward synthesis of this compound and the versatility of its functional groups make it an attractive candidate for process development and scale-up. As the demand for complex and highly functionalized molecules continues to grow, the industrial relevance of versatile intermediates like this compound is likely to increase.

Role in the Production of Fine Chemicals

The dual functionality of this compound allows for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of fine chemicals. The ketone and nitrile groups can be reacted selectively or simultaneously to introduce new functional groups and build molecular complexity.

The ketone moiety can undergo a range of reactions common to carbonyl compounds, including:

Reduction: The ketone can be reduced to a secondary alcohol, introducing a hydroxyl group that can be further functionalized.

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent can yield corresponding amines.

Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

Aldol (B89426) Condensation: Reaction with other carbonyl compounds to form larger, more complex structures.

The nitrile group is also a versatile functional handle that can be transformed into:

Amines: Reduction of the nitrile yields a primary amine.

Carboxylic Acids: Hydrolysis of the nitrile group provides a carboxylic acid.

Ketones: Reaction with Grignard or organolithium reagents followed by hydrolysis can produce ketones. chemistrysteps.com

Aldehydes: Partial reduction of the nitrile can afford an aldehyde. chemistrysteps.com

The presence of both functional groups allows for the synthesis of diverse structures, such as amino alcohols, hydroxy acids, and diamines, which are important intermediates in the production of pharmaceuticals and other specialized chemicals. The cyclohexane (B81311) ring provides a rigid scaffold that can be beneficial for designing molecules with specific three-dimensional conformations.

Table 1: Potential Transformations of this compound in Fine Chemical Synthesis

| Functional Group | Reaction Type | Potential Product Functional Group |

| Ketone | Reduction | Secondary Alcohol |

| Ketone | Reductive Amination | Amine |

| Ketone | Wittig Reaction | Alkene |

| Ketone | Aldol Condensation | β-Hydroxy Ketone |

| Nitrile | Reduction | Primary Amine |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Nitrile | Grignard Reaction | Ketone |

| Nitrile | Partial Reduction | Aldehyde |

Use in Agrochemical and Flavor/Fragrance Synthesis

While specific examples of the use of this compound in agrochemical and flavor/fragrance synthesis are not extensively documented in publicly available literature, its structural motifs suggest potential applications in these areas.

In the agrochemical industry , the development of new pesticides and herbicides often involves the synthesis of complex organic molecules that interact with biological targets. The ability to generate diverse libraries of compounds from a single starting material is highly valuable. The bifunctional nature of this compound makes it a candidate for the synthesis of novel scaffolds for agrochemical discovery. For instance, the combination of a cyclohexane ring and a flexible side chain could be explored for activity as insecticides, fungicides, or herbicides.

In the flavor and fragrance industry , cyclohexanone derivatives are known to contribute to a variety of scents, often described as fruity, floral, or woody. beilstein-journals.orggoogle.comresearchgate.netgoogle.comresearchgate.net The specific substitution pattern on the cyclohexane ring and the nature of the side chain can significantly influence the olfactory properties of a molecule. This compound could serve as a precursor to a range of fragrance ingredients through modification of its ketone and nitrile functionalities. For example, reduction of the ketone to an alcohol and subsequent esterification could lead to esters with potentially pleasant aromas.

Table 2: Potential Applications Based on Structural Motifs

| Industry | Rationale for Potential Application | Potential Derivative Compound Classes |

| Agrochemical | Versatile scaffold for generating diverse molecular structures for biological screening. | Substituted cyclohexylamines, carboxylic acids, and heterocyclic compounds. |

| Flavor & Fragrance | Cyclohexanone derivatives are known fragrance components. Functional group handles allow for the synthesis of a variety of esters and other derivatives. | Cyclohexyl esters, alcohols, and ethers. |

Future Prospects for this compound in Organic Synthesis

The future utility of this compound in organic synthesis will likely be driven by the increasing demand for complex and highly functionalized molecules. solubilityofthings.comekb.eggneechem.com As a bifunctional building block, it offers an efficient route to molecules with multiple points of diversification.

Key trends that may enhance the importance of this and similar compounds include:

Diversity-Oriented Synthesis: The ability to generate a wide range of products from a single starting material is a cornerstone of modern drug discovery and materials science.

Cascade Reactions: The proximity of the ketone and nitrile groups may enable the design of novel cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity.

Green Chemistry: The development of catalytic and environmentally benign methods for the transformation of bifunctional molecules is an active area of research. gneechem.com

Further research into the reactivity and potential applications of this compound is needed to fully realize its potential as a valuable intermediate in organic synthesis. The exploration of its use in the synthesis of biologically active compounds and novel materials could open up new avenues for this versatile building block.

Conclusion and Future Directions in the Study of 5 3 Oxocyclohexyl Valeronitrile

Summary of Current Academic Understanding of 5-(3-Oxocyclohexyl)valeronitrile

Currently, the academic understanding of this compound is inferred primarily from the well-established chemistry of its constituent functional groups: the cyclohexanone (B45756) ring and the aliphatic nitrile.

Cyclohexanone Moiety : The 3-substituted cyclohexanone core is a prevalent scaffold in numerous natural products and pharmaceutical agents. beilstein-journals.orgresearchgate.net Its reactivity is centered around the carbonyl group, which can undergo a wide array of transformations such as nucleophilic additions, reductions to the corresponding alcohol, and alpha-functionalization. This structural motif is often synthesized through methods like Michael additions or Robinson annulation. researchgate.netnih.gov

Valeronitrile (B87234) Moiety : The nitrile group is a valuable functional group in organic synthesis and medicinal chemistry. researchgate.netnih.gov It is known to undergo hydrolysis to form carboxylic acids, reduction to primary amines, and can react with organometallic reagents like Grignard reagents to yield ketones. libretexts.orgchemistrysteps.comlibretexts.org The presence of the nitrile group has been shown to enhance the pharmacokinetic profiles of drug molecules. nih.govresearchgate.net

The combination of these two reactive centers in one molecule suggests that this compound could serve as a versatile intermediate. For instance, the ketone could be selectively modified while the nitrile remains intact, or vice versa, allowing for stepwise synthetic strategies. The five-carbon chain (valeronitrile) provides flexibility and distance between the two functional groups, potentially influencing intramolecular reactions or the conformational behavior of the molecule.

Table 1: Predicted Reactivity of this compound Based on Functional Groups

| Functional Group | Potential Reactions | Potential Products |

|---|---|---|

| Cyclohexanone | Reduction (e.g., with NaBH₄) | 5-(3-Hydroxycyclohexyl)valeronitrile |

| Wittig Reaction | 5-(3-Methylenecyclohexyl)valeronitrile | |

| Grignard Reaction (e.g., with CH₃MgBr) | 5-(3-Hydroxy-3-methylcyclohexyl)valeronitrile | |

| Nitrile | Acid/Base Hydrolysis | 5-(3-Oxocyclohexyl)valeric acid |

| Reduction (e.g., with LiAlH₄) | 6-Amino-1-(3-oxocyclohexyl)hexane | |

| Grignard Reaction (e.g., with PhMgBr) | 1-Phenyl-5-(3-oxocyclohexyl)pentan-1-one |

This table is predictive and based on general organic chemistry principles, not on published experimental data for this specific compound.

Identification of Knowledge Gaps and Untapped Research Avenues

The primary and most significant knowledge gap is the near-total lack of empirical data on this compound in peer-reviewed literature. This absence creates numerous avenues for foundational research.

Synthesis and Characterization : There are no published, optimized synthetic routes specifically for this compound. Research is needed to develop efficient and scalable synthesis methods. nih.gov Following synthesis, comprehensive characterization using modern analytical techniques is required. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy to confirm functional groups, and Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns. ekb.egonlineorganicchemistrytutor.comijpsjournal.com

Physicochemical Properties : Fundamental properties such as melting point, boiling point, solubility, and crystal structure are currently unknown. These data are essential for any practical application in synthesis or materials science.

Chemical Reactivity : While the reactivity can be predicted, the actual chemical behavior needs to be explored. Studies on the selective reaction of one functional group over the other (chemoselectivity), stereoselectivity of reactions at the cyclohexanone ring, and potential for intramolecular cyclizations would be highly valuable.

Potential Applications : As a bifunctional molecule, it could be a precursor for a variety of more complex structures. nih.govresearchgate.net Untapped research avenues include:

Pharmaceutical Scaffolds : The cyclohexanone and nitrile moieties are present in many bioactive compounds. nih.govresearchgate.net This molecule could be a starting point for the synthesis of novel drug candidates.

Polymer Chemistry : The nitrile group can be involved in polymerization reactions, and the ketone offers a site for further modification, suggesting potential use in materials science.

Natural Product Synthesis : The structure could be a key intermediate in the total synthesis of complex natural products. nih.gov

Prospective Methodological Advancements in the Study of this compound

Future studies of this compound can leverage a host of modern chemical and analytical methodologies to rapidly advance understanding.

Advanced Synthesis and Catalysis : Modern organic synthesis offers numerous advanced methods that could be applied. thepharmajournal.com This includes the use of transition-metal catalysis, organocatalysis, and biocatalysis for the development of stereoselective and efficient synthetic routes. thepharmajournal.com For instance, photocatalyzed annulation reactions could offer novel pathways to the cyclohexanone core. nih.gov

Computational Chemistry : In the absence of experimental data, computational methods can provide valuable initial insights. jstar-research.com Techniques like Density Functional Theory (DFT) can be used to predict spectroscopic data (NMR, IR), molecular geometry, and thermodynamic properties. aaai.orgmit.edu Quantum chemical property prediction can help to estimate its reactivity and potential as a drug-like molecule. nih.gov

High-Throughput Screening and Automation : If the compound is synthesized, its potential biological activity could be rapidly assessed using high-throughput screening (HTS) techniques against various biological targets. Automation in synthesis and reaction optimization can accelerate the exploration of its chemical reactivity. thepharmajournal.com

Advanced Analytical Characterization : Beyond standard techniques, advanced methods can provide deeper structural and behavioral insights. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can definitively establish the connectivity of the molecule. ijpsjournal.com If chiral versions are synthesized, techniques like Vibrational Circular Dichroism (VCD) could be used to determine the absolute stereochemistry. jstar-research.com Hyphenated techniques like HPLC-NMR could be employed to analyze complex reaction mixtures during reactivity studies. slideshare.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Oxocyclohexyl)valeronitrile in academic laboratories?